{3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone
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Overview
Description
The compound {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic molecule that features a combination of phenyl, chlorophenoxy, and pyridoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chlorophenoxy group can be introduced through nucleophilic substitution reactions, where a chlorophenol reacts with a suitable leaving group on the phenyl ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
The compound {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The compound {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation or disrupt the function of microbial cell membranes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share the indole moiety and have similar biological activities.
Chlorophenoxy Compounds: Compounds like 4-chlorophenoxyacetic acid are structurally similar and have applications in agriculture as herbicides.
Uniqueness
The uniqueness of {3-[(4-chlorophenoxy)methyl]phenyl}(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone lies in its combination of structural features, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H27ClN2O2 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]phenyl]-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone |
InChI |
InChI=1S/C27H27ClN2O2/c1-18-6-11-25-23(14-18)24-16-29(2)13-12-26(24)30(25)27(31)20-5-3-4-19(15-20)17-32-22-9-7-21(28)8-10-22/h3-11,14-15,24,26H,12-13,16-17H2,1-2H3 |
InChI Key |
XKSWRUYYSKZLQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=CC=CC(=C4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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